N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine
Description
N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C₉H₁₉NO₂S. It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur. This compound is primarily used in research settings and has various applications in chemistry and biology.
Properties
IUPAC Name |
N-[1-(2-methoxyethoxy)propan-2-yl]thietan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-8(5-12-4-3-11-2)10-9-6-13-7-9/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVDZJHKPSXZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOC)NC1CSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine typically involves the reaction of 3-chlorothietane with 1-(2-methoxyethoxy)propan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods would involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Substituted amines, amides.
Scientific Research Applications
N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying the reactivity of thietane rings.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring and amine group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine: Characterized by the presence of a thietane ring and an amine group.
N-(1-(2-Methoxyethoxy)propan-2-yl)azetidine-3-amine: Similar structure but with an azetidine ring instead of a thietane ring.
N-(1-(2-Methoxyethoxy)propan-2-yl)pyrrolidine-3-amine: Contains a pyrrolidine ring instead of a thietane ring.
Uniqueness
This compound is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. The sulfur atom in the thietane ring can participate in unique chemical reactions, making this compound valuable for specific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
